17alpha-Hydroxypregnenolone

Description

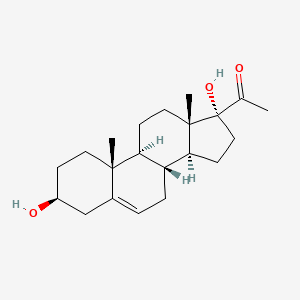

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERGUCIJOXJXHF-TVWVXWENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894988 |

Source

|

| Record name | 17alpha-Hydroxypregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 17a-Hydroxypregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

387-79-1 |

Source

|

| Record name | 17-Hydroxypregnenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxypregnenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17alpha-Hydroxypregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β,17-α-dihydroxypregn-5-en-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17-HYDROXYPREGNENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ME40334S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17a-Hydroxypregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 - 271 °C |

Source

|

| Record name | 17a-Hydroxypregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role of 17-Hydroxypregnenolone in the Delta-5 Steroidogenesis Pathway

Abstract

This technical guide provides a comprehensive examination of 17-hydroxypregnenolone (17-OHPreg), a critical steroid intermediate, and its central role in the delta-5 pathway of human steroidogenesis. We will explore the enzymatic reactions that govern its synthesis and metabolism, the regulatory mechanisms that control its flux, and its significance as a biomarker and therapeutic target. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and metabolic diseases, offering both foundational knowledge and practical, field-proven methodologies for its study.

Introduction: The Steroidogenic Crossroads

Steroidogenesis is the biological process for producing steroid hormones from cholesterol.[1] These hormones are essential signaling molecules that regulate a vast array of physiological functions, including metabolism, inflammation, immune response, and sexual development.[2] The synthesis pathways are a complex network of enzymatic reactions occurring primarily in the adrenal glands and gonads.[1][3]

Within this network, two primary pathways diverge from the initial precursor, pregnenolone: the delta-4 and delta-5 pathways.[3][4] The delta-5 pathway, so named for the double bond at the C5-6 position of the steroid's B-ring, is the principal route for the biosynthesis of androgens and, subsequently, estrogens in humans.[4] At the heart of this pathway lies 17-hydroxypregnenolone (17-OHPreg) , a molecule that represents a key metabolic branchpoint, dictating the flow of precursors toward either glucocorticoids or sex steroids.[3][5] Understanding the dynamics of 17-OHPreg is therefore fundamental to comprehending the regulation of human sex hormone production and its dysregulation in disease.

The Gatekeeper Enzyme: Cytochrome P450 17A1 (CYP17A1)

The fate of pregnenolone is determined by the multifunctional enzyme Cytochrome P450 17A1 (CYP17A1), a single protein with two distinct catalytic activities: a 17α-hydroxylase and a 17,20-lyase function.[6][7][8] This enzyme is located in the endoplasmic reticulum and is the sole catalyst for the two sequential reactions that define the role of 17-OHPreg.[9]

Reaction 1: 17α-Hydroxylase Activity

The first function of CYP17A1 is to hydroxylate pregnenolone at the 17α position. This reaction converts pregnenolone into 17-hydroxypregnenolone.

-

Substrate: Pregnenolone

-

Enzyme: CYP17A1 (17α-hydroxylase activity)

-

Product: 17-hydroxypregnenolone

This step is obligatory for the production of both cortisol and sex steroids. A deficiency in this enzymatic activity leads to a rare form of congenital adrenal hyperplasia (CAH), characterized by an inability to produce these hormones.[8]

Reaction 2: 17,20-Lyase Activity

The second function of CYP17A1 involves the cleavage of the C17-20 carbon bond of 17-OHPreg. This reaction, known as the 17,20-lyase activity, converts 17-OHPreg into dehydroepiandrosterone (DHEA), the primary precursor for all androgens and estrogens.[10][11][12]

-

Substrate: 17-hydroxypregnenolone

-

Enzyme: CYP17A1 (17,20-lyase activity)

-

Product: Dehydroepiandrosterone (DHEA)

Crucially, the 17,20-lyase activity of human CYP17A1 is vastly more efficient with the delta-5 substrate, 17-OHPreg, than its delta-4 counterpart, 17-hydroxyprogesterone (17-OHP).[13] Kinetic studies have demonstrated that the catalytic efficiency for the conversion of 17-OHPreg to DHEA is approximately 100-fold greater than that of 17-OHP to androstenedione.[13] This biochemical reality establishes the delta-5 pathway, with 17-OHPreg as the indispensable intermediate, as the dominant route for androgen biosynthesis in humans.[5][13]

Visualizing the Delta-5 Pathway

The following diagram illustrates the pivotal position of 17-hydroxypregnenolone in steroidogenesis, highlighting the branchpoint between the delta-5 and delta-4 pathways.

Caption: The Delta-5 Steroidogenesis Pathway highlighting 17-Hydroxypregnenolone.

Regulation and Control Mechanisms

The flow of substrates through the delta-5 pathway is tightly regulated at multiple levels to meet physiological demands.

-

Tropic Hormone Stimulation: The initial, rate-limiting step of all steroidogenesis is the transport of cholesterol into the mitochondria, a process acutely stimulated by tropic hormones (ACTH in the adrenal cortex, LH in the gonads) via the Steroidogenic Acute Regulatory (StAR) protein.[3][14] This provides the initial substrate, pregnenolone.

-

Allosteric Regulation of CYP17A1: The 17,20-lyase activity of CYP17A1 is significantly enhanced by the allosteric binding of cytochrome b5.[15][16] The relative expression levels of CYP17A1 and cytochrome b5 in a given tissue can therefore shift the balance of activity, favoring DHEA production when cytochrome b5 is abundant.

-

Substrate Availability: The concentration of the substrate relative to the enzyme can influence the reaction outcome. High concentrations of pregnenolone tend to favor the 17α-hydroxylase activity, leading to an accumulation of 17-OHPreg.[17][18] This intermediate can then be more efficiently converted to DHEA when substrate levels normalize.[17][18]

-

Transcriptional Control: The expression of the CYP17A1 gene itself is regulated by transcription factors, which are in turn controlled by upstream signaling cascades initiated by tropic hormones.[5]

Methodologies for Research and Development

Accurate assessment of the delta-5 pathway is critical for both clinical diagnostics and drug development. This requires robust and validated analytical methods.

Quantification of 17-Hydroxypregnenolone in Biological Matrices

The gold-standard for quantifying 17-OHPreg and other steroids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[19][20]

-

Causality: Immunoassays are prone to cross-reactivity with structurally similar steroids, leading to inaccurate measurements.[20] LC-MS/MS provides superior specificity by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratios, ensuring that only 17-OHPreg is being measured.[20]

Table 1: Typical Reference Ranges for Serum 17-Hydroxyprogesterone (as an analogue for 17-OHPreg)

| Population | Normal Range (ng/dL) |

| Newborns | < 630 |

| Prepubescent Children | < 110 |

| Adult Males | < 220 |

| Adult Females (Follicular) | 15-70 |

| Adult Females (Luteal) | 35-290 |

Note: Data derived from 17-Hydroxyprogesterone values, which are commonly measured clinically.[21] Reference ranges for 17-OHPreg can vary by laboratory and method.

Experimental Protocol: In Vitro H295R Steroidogenesis Assay

The NCI-H295R human adrenocortical carcinoma cell line is the accepted in vitro model for studying steroidogenesis because it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.[22][23][24] This assay is a powerful tool for screening compounds that may inhibit or induce steroidogenic enzymes like CYP17A1.

Objective: To assess the effect of a test compound on the production of 17-OHPreg and DHEA.

Methodology:

-

Cell Culture: Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with serum and growth factors) in 24-well plates until they reach approximately 80% confluency.

-

Starvation: Replace the complete medium with a serum-free medium for 24 hours to synchronize the cells and reduce basal steroid production.

-

Treatment: Replace the medium with fresh serum-free medium containing a stimulant (e.g., forskolin, to activate the cAMP pathway) and various concentrations of the test compound (and appropriate vehicle controls). Incubate for 48 hours.

-

Hormone Extraction: At the end of the incubation, collect the cell culture supernatant. Add an internal standard (e.g., a deuterated version of the analyte) to each sample. Perform a liquid-liquid or solid-phase extraction to isolate the steroids from the media.

-

Analysis: Evaporate the solvent from the extracted samples and reconstitute in a mobile phase-compatible solution. Analyze the samples using a validated LC-MS/MS method to quantify 17-OHPreg, DHEA, testosterone, and cortisol.

-

Data Interpretation: A potent and selective CYP17A1 17,20-lyase inhibitor would be expected to cause a dose-dependent decrease in DHEA and downstream androgens, accompanied by a corresponding dose-dependent increase in the upstream intermediate, 17-OHPreg.

Self-Validation: This protocol is self-validating. The inclusion of a vehicle control establishes the baseline steroid profile, while a positive control (a known CYP17A1 inhibitor like Abiraterone) confirms the assay is responsive. Measuring multiple steroids in the pathway allows for the precise identification of the point of enzymatic inhibition.

Visualizing an Experimental Workflow

The following diagram outlines a typical workflow for identifying and characterizing novel CYP17A1 inhibitors, a common goal in drug development for prostate cancer.

Caption: Drug discovery workflow for screening CYP17A1 inhibitors.

Clinical Significance and Therapeutic Targeting

The central role of 17-OHPreg and the delta-5 pathway makes them highly relevant in multiple clinical contexts.

-

Congenital Adrenal Hyperplasia (CAH): Deficiencies in enzymes downstream of 17-OHPreg, most commonly 21-hydroxylase, cause a "shunting" of precursors towards the delta-5 pathway. This leads to a massive overproduction of androgens, and measuring the delta-4 analogue, 17-hydroxyprogesterone, is the primary method for diagnosing the most common form of CAH.[21][25][26]

-

Polycystic Ovary Syndrome (PCOS): Many women with PCOS exhibit hyperactivity of the delta-5 steroidogenic pathway, leading to ovarian androgen overproduction.[13] This highlights a potential area for therapeutic intervention.

-

Drug Development: Because castration-resistant prostate cancer remains dependent on androgens for growth, CYP17A1 is a prime therapeutic target.[16][24][27] Inhibitors of CYP17A1 block the production of DHEA by halting the conversion of 17-OHPreg, thereby starving the tumor of the growth signals it needs.[6]

Conclusion

17-hydroxypregnenolone is not merely a transient molecule in a complex cascade; it is the gatekeeper of the delta-5 pathway and, by extension, the primary regulator of androgen and estrogen synthesis in humans. Its production and subsequent conversion are governed by the dual-function enzyme CYP17A1, whose activity is finely tuned by a confluence of hormonal, allosteric, and transcriptional controls. A thorough understanding of the biochemistry of 17-OHPreg, coupled with robust analytical and in vitro methodologies as described in this guide, is essential for researchers and drug developers aiming to diagnose and treat a wide range of endocrine disorders, from congenital enzyme deficiencies to hormone-dependent cancers.

References

-

17-Hydroxypregnenolone Test. Ulta Lab Tests. [Link]

-

17-Hydroxyprogesterone: MedlinePlus Medical Test. (2023-07-24). MedlinePlus. [Link]

-

17-hydroxyprogesterone (17OHP). (2021-04-20). Gloucestershire Hospitals NHS Foundation Trust. [Link]

-

17 hydroxyprogesterone – Knowledge and References. Taylor & Francis. [Link]

-

17-Hydroxypregnenolone, MS (female). Endocrinology - Lab Results explained. [Link]

-

Clinical Evidence for Predominance of Delta-5 Steroid Production in Women with Polycystic Ovary Syndrome. PMC - NIH. [Link]

-

17-Hydroxyprogesterone, Serum. (2025-11-10). Medscape Reference. [Link]

-

Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Steroid hormone metabolism - Figure 2. Geneva Foundation for Medical Education and Research. [Link]

-

of the principal gonadal steroidogenic pathways. Steroid precursors and... | Download Scientific Diagram. ResearchGate. [Link]

-

Regulation of Steroidogenesis | Request PDF. ResearchGate. [Link]

-

What to Know About the 17-Hydroxyprogesterone Test. (2024-02-12). WebMD. [Link]

-

List of human hormones. Wikipedia. [Link]

-

Figure 2-19. Steroidogenesis. Gonadal steroid hormones originate from cholesterol. [Link]

-

Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic. NIH. [Link]

-

(PDF) A guide to understanding the steroid pathway: New insights and diagnostic implications. ResearchGate. [Link]

-

Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand. (2020-01-28). NIH. [Link]

-

Conversion of pregnenolone to DHEA by human 17alpha-hydroxylase/17, 20-lyase (P450c17). Evidence that DHEA is produced from the released intermediate, 17alpha-hydroxypregnenolone. PubMed. [Link]

-

DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. (2016-01-22). JRC Big Data Analytics Platform. [Link]

-

Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. PMC - NIH. [Link]

-

High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. NIH. [Link]

-

Current knowledge on the acute regulation of steroidogenesis. PMC - PubMed Central. [Link]

-

CYP17A1. Wikipedia. [Link]

-

Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions. PMC. [Link]

-

Conversion of pregnenolone to DHEA by human 17α-hydroxylase/17,20-lyase (P450c17): Evidence that DHEA is produced from the released intermediate, 17α-hydroxypregnenolone. (2025-08-08). ResearchGate. [Link]

-

The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body. MDPI. [Link]

-

The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. PMC. [Link]

-

Strategies to inhibit steroid cytochrome P450 enzymes to benefit human health: development of steroid ligands for P450s 17A1, 19A1, and 8B1 to treat cancer and obesity. RSC Publishing. [Link]

-

Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

-

Peripheral and adrenal venous levels of steroids in a patient with virilizing adrenal adenoma. [Link]

-

17α-Hydroxylase/17,20-lyase Deficiency (17-OHD): A Meta-analysis of Reported Cases. [Link]

-

Steroidogenesis and CYP17A1 inhibition: development of potent inhibitors for adrenal and gonadal steroid biosynthesis | ECEESPE2025. Endocrine Abstracts. [Link]

-

CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human) | UniProtKB. [Link]

-

Development of relevant assay system to identify steroidogenic enzyme inhibitors. PubMed. [Link]

-

Dehydroepiandrosterone: physiological role and possibilities of use as a drug | Rozhivanov. [Link]

-

Steroidogenesis | The Biosynthesis of Steroids from Cholesterol. (2019-05-30). YouTube. [Link]

-

Dehydroepiandrosterone. Wikipedia. [Link]

-

Decreased steroidogenic enzyme activity in benign adrenocortical tumors is more pronounced in bilateral lesions as determined by steroid profiling in LC-MS/MS during ACTH stimulation test in. Endocrine Connections. [Link]

-

17 alpha-hydroxylase/17,20-lyase deficiency: MedlinePlus Genetics. (2016-03-01). MedlinePlus. [Link]

Sources

- 1. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. List of human hormones - Wikipedia [en.wikipedia.org]

- 3. Steroid hormone metabolism - Figure 2 [gfmer.ch]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. CYP17A1 - Wikipedia [en.wikipedia.org]

- 8. 17 alpha-hydroxylase/17,20-lyase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 9. uniprot.org [uniprot.org]

- 10. uwyo.edu [uwyo.edu]

- 11. mdpi.com [mdpi.com]

- 12. Dehydroepiandrosterone: physiological role and possibilities of use as a drug | Rozhivanov | Problems of Endocrinology [probl-endojournals.ru]

- 13. Clinical Evidence for Predominance of Delta-5 Steroid Production in Women with Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current knowledge on the acute regulation of steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conversion of pregnenolone to DHEA by human 17alpha-hydroxylase/17, 20-lyase (P450c17). Evidence that DHEA is produced from the released intermediate, 17alpha-hydroxypregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 17-Hydroxypregnenolone Test | Ulta Lab Tests [ultalabtests.com]

- 20. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What Does the 17-OH Progesterone Test Detect? [webmd.com]

- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 23. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. endocrine-abstracts.org [endocrine-abstracts.org]

- 25. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]

- 26. 17-hydroxyprogesterone (17OHP) [gloshospitals.nhs.uk]

- 27. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural and Functional Comparison of 17α-Hydroxypregnenolone and 17-Hydroxyprogesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of 17α-hydroxypregnenolone and 17-hydroxyprogesterone, two critical steroid intermediates in the biosynthesis of glucocorticoids, mineralocorticoids, and sex hormones. While structurally similar, their subtle differences dictate distinct metabolic fates and physiological roles. This document will dissect their molecular structures, explore their positions within the steroidogenic pathway, detail their enzymatic conversion, and provide practical methodologies for their analytical differentiation. The insights provided are intended to support researchers and drug development professionals in steroid-related research and therapeutic design.

Introduction: The Pivotal Role of C21 Steroid Intermediates

The steroidogenic pathways are a complex network of enzymatic reactions responsible for the synthesis of a wide array of essential hormones from cholesterol. Within this intricate cascade, 17α-hydroxypregnenolone (17-OHPREG) and 17-hydroxyprogesterone (17-OHP) serve as crucial branch-point intermediates. Their respective metabolic transformations determine the downstream production of androgens, estrogens, and corticosteroids. Understanding the nuanced structural differences between these two molecules is paramount for comprehending their distinct biological functions and for the development of targeted therapeutic interventions.

17-OHPREG is a Δ5-steroid, characterized by a double bond between carbons 5 and 6 in the B-ring of the steroid nucleus. In contrast, 17-OHP is a Δ4-steroid, with the double bond located between carbons 4 and 5 in the A-ring. This seemingly minor positional shift of a double bond, along with the oxidation of a hydroxyl group, is the result of the enzymatic action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and has profound implications for the molecule's subsequent enzymatic processing and ultimate biological activity.

Structural Comparison: A Tale of Two Rings

The core difference between 17α-hydroxypregnenolone and 17-hydroxyprogesterone lies in the structure of the A and B rings of the steroid nucleus.

-

17α-Hydroxypregnenolone (17-OHPREG): As a Δ5-steroid, it possesses a hydroxyl group (-OH) at the 3β position of the A-ring and a double bond between the 5th and 6th carbon atoms in the B-ring. This configuration is characteristic of steroids synthesized in the early stages of the pathway, originating from pregnenolone.

-

17-Hydroxyprogesterone (17-OHP): As a Δ4-steroid, the 3β-hydroxyl group has been oxidized to a ketone group (C=O), and the double bond has isomerized from the Δ5 position in the B-ring to the Δ4 position in the A-ring. This structural arrangement is a hallmark of progestogens and is a prerequisite for the subsequent actions of enzymes like 21-hydroxylase and 17,20-lyase.

| Feature | 17α-Hydroxypregnenolone (17-OHPREG) | 17-Hydroxyprogesterone (17-OHP) |

| Chemical Formula | C21H32O3 | C21H30O3 |

| Molar Mass | 332.48 g/mol | 330.46 g/mol |

| Steroid Class | Δ5-Steroid | Δ4-Steroid |

| A-Ring Structure | 3β-hydroxyl group | 3-keto group |

| B-Ring Structure | C5-C6 double bond | No double bond |

| A-Ring Structure | No double bond | C4-C5 double bond |

Biosynthesis and Metabolism: The Steroidogenic Crossroads

Both 17-OHPREG and 17-OHP are derived from their respective precursors, pregnenolone and progesterone, through the action of the enzyme 17α-hydroxylase (CYP17A1). CYP17A1 is a key enzyme in the adrenal cortex and gonads that exhibits both hydroxylase and lyase activity.

The conversion of 17-OHPREG to 17-OHP is a critical rate-limiting step catalyzed by the enzyme complex 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). This enzymatic reaction is a pivotal control point that directs steroid precursors from the Δ5 pathway to the Δ4 pathway, ultimately influencing the balance of hormone production.

Figure 1: Simplified steroidogenesis pathway highlighting the positions of 17α-hydroxypregnenolone and 17-hydroxyprogesterone.

The metabolic fate of these two steroids diverges significantly:

-

17α-Hydroxypregnenolone: Primarily serves as a precursor to dehydroepiandrosterone (DHEA) through the 17,20-lyase activity of CYP17A1. DHEA is a key precursor for the synthesis of androgens and estrogens.

-

17-Hydroxyprogesterone: Is the direct precursor to 11-deoxycortisol in the glucocorticoid pathway via the action of 21-hydroxylase (CYP21A2). It can also be converted to androstenedione by the 17,20-lyase activity of CYP17A1, feeding into the androgen synthesis pathway.

Analytical Differentiation and Quantification

The structural similarity of 17-OHPREG and 17-OHP presents a significant analytical challenge. Immunoassays, while commonly used, can suffer from cross-reactivity issues. Therefore, mass spectrometry-based methods are the gold standard for accurate and specific quantification.

Experimental Protocol: LC-MS/MS Quantification of 17-OHPREG and 17-OHP

This protocol outlines a general workflow for the simultaneous quantification of 17-OHPREG and 17-OHP in serum or plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1. Materials and Reagents

-

17α-Hydroxypregnenolone and 17-Hydroxyprogesterone certified reference materials

-

Isotopically labeled internal standards (e.g., d8-17-hydroxyprogesterone)

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Human serum/plasma samples

4.2. Sample Preparation

-

Thawing and Spiking: Thaw serum/plasma samples on ice. Spike with the internal standard solution to correct for matrix effects and procedural losses.

-

Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the spiked sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.

4.3. Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 30% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

4.4. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

17-OHPREG: e.g., m/z 333.2 -> 315.2

-

17-OHP: e.g., m/z 331.2 -> 97.1

-

Internal Standard: e.g., d8-17-OHP m/z 339.2 -> 100.1

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each transition should be optimized for maximum sensitivity.

Figure 2: General workflow for LC-MS/MS analysis of 17-OHPREG and 17-OHP.

Conclusion and Future Directions

The accurate differentiation and quantification of 17α-hydroxypregnenolone and 17-hydroxyprogesterone are essential for both basic research into steroidogenesis and the clinical diagnosis and management of endocrine disorders, such as congenital adrenal hyperplasia. While their structural similarities pose analytical challenges, advanced techniques like LC-MS/MS provide the necessary specificity and sensitivity. Future research in this area will likely focus on developing higher-throughput analytical methods and further elucidating the complex regulatory mechanisms that govern the flux of metabolites through the Δ5 and Δ4 steroidogenic pathways. A deeper understanding of these processes will be instrumental in the development of next-generation therapeutics for a wide range of endocrine and metabolic diseases.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5890, 17-alpha-Hydroxypregnenolone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5891, 17-alpha-Hydroxyprogesterone. [Link]

-

Human Metabolome Database. HMDB0000158: 17-alpha-Hydroxyprogesterone. [Link]

Technical Deep Dive: CYP17A1-Mediated 17-Hydroxypregnenolone Production

Executive Summary

The conversion of Pregnenolone to 17-hydroxypregnenolone (17OH-Preg) is the critical "gatekeeping" step in the

Dysregulation of this specific enzymatic step is central to pathologies ranging from Congenital Adrenal Hyperplasia (CAH) to Castration-Resistant Prostate Cancer (CRPC) . For drug development professionals, isolating the hydroxylase activity from the subsequent 17,20-lyase activity is a major challenge in designing selective inhibitors.

This technical guide provides a rigorous mechanistic analysis and a self-validating experimental framework for quantifying CYP17A1 hydroxylase kinetics.

Part 1: Mechanistic Architecture

The Dual-Activity Paradox

CYP17A1 is unique among P450s as it possesses two distinct activities within a single active site:

-

17

-Hydroxylase Activity: Adds a hydroxyl group to C17 of the steroid backbone.[3][6]-

Substrates: Pregnenolone (

) and Progesterone ( -

Efficiency: Highly efficient; thermodynamically favored.

-

-

17,20-Lyase Activity: Cleaves the C17-C20 bond to produce C19 steroids (androgens).[2]

Critical Insight for Researchers: In humans, the 17

Structural Basis of Hydroxylation

The hydroxylation of pregnenolone follows the canonical P450 catalytic cycle. The steroid binds to the heme-distal pocket, displacing water and shifting the heme iron spin state from low to high. This increases the redox potential, allowing electron transfer from NADPH via POR.

The Reaction Stoichiometry:

Pathway Visualization

The following diagram illustrates the position of CYP17A1 in the steroidogenic flux, highlighting the divergence between glucocorticoid and androgen synthesis.

Caption: CYP17A1 acts as the gateway enzyme. Green node indicates the primary analyte for this guide.

Part 2: Experimental Framework (The "How-To")

This protocol is designed for recombinant human CYP17A1 microsomes (bacterial or mammalian expression). It prioritizes kinetic accuracy over high-throughput screening.

Reagents & Preparation

-

Enzyme Source: Recombinant CYP17A1 microsomes (co-expressed with POR).

-

Note: Avoid systems with high levels of Cyt b5 if you strictly want to measure hydroxylation kinetics without product loss to DHEA.

-

-

Buffer System: 50 mM Potassium Phosphate (KPi), pH 7.4, containing 5 mM MgCl

. -

Substrate: Pregnenolone (Stock 10 mM in DMSO). Final DMSO concentration must be <1%.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR pure NADPH (1 mM final).

Validated Assay Protocol

Step 1: Pre-Incubation

-

Prepare the reaction mixture in glass tubes (steroids stick to plastic).

-

Mix: Buffer + Microsomes (typically 10–50 pmol CYP17A1) + Pregnenolone (variable conc. 0.5–20 µM).

-

Pre-incubate at 37°C for 3 minutes. This allows temperature equilibration and substrate binding.

Step 2: Initiation

-

Start reaction by adding NADPH (or regenerating system).

-

Total reaction volume: typically 200–500 µL.

Step 3: Incubation (Linear Phase)

-

Incubate at 37°C with shaking.

-

Critical Check: You must determine the linear range. For most CYP17A1 preparations, 10–20 minutes is safe. Beyond this, substrate depletion (>10%) or product inhibition may skew kinetics.

Step 4: Termination & Extraction

-

Stop reaction by adding 1 mL ice-cold Ethyl Acetate or Dichloromethane .

-

Why? Organic solvent denatures the enzyme immediately and partitions the steroid into the organic phase.

-

-

Add Internal Standard (e.g., Deuterated 17OH-Preg-d3) at this step for normalization.

-

Vortex vigorously for 1 minute.

-

Centrifuge (3000 x g, 5 min) to separate phases.

-

Transfer the top organic layer to a fresh tube and evaporate to dryness (under N

or vacuum).

Step 5: Reconstitution

-

Dissolve residue in Mobile Phase (e.g., 50:50 Methanol:Water).

Workflow Visualization

Caption: Standardized workflow for CYP17A1 kinetic assay ensuring linear rate measurement.

Part 3: Analytical Validation (LC-MS/MS)

While immunoassays are available, LC-MS/MS is the mandatory standard for drug development due to the structural similarity between Pregnenolone, 17OH-Pregnenolone, and Progesterone.

Method Parameters[9]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Ionization: ESI Positive Mode.

-

Transitions (MRM):

Data Analysis & Kinetics

Calculate the velocity (

Fit data to the Michaelis-Menten equation to derive

| Parameter | Typical Value (Human CYP17A1) | Biological Significance |

| 1.0 – 5.0 µM | Low | |

| 10 – 50 nmol/min/nmol P450 | Represents the turnover number ( | |

| Coupling Efficiency | > 85% | Hydroxylation is tightly coupled; little ROS generation compared to lyase. |

Part 4: References

-

Auchus, R. J. (2017). The Classic and Backdoor Pathways of Androgen Biosynthesis. Endocrine Reviews .

-

Source: [Link]

-

-

Guengerich, F. P. (2017). Intersecting roles of P450 17A1 and cytochrome b5. Steroids .[2][3][17][4][6][7][9][10][12][15][16]

-

Source: [Link]

-

-

Miller, W. L., & Auchus, R. J. (2011). The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews .

-

Source: [Link]

-

-

Khatri, A., et al. (2014). Cytochrome P450 17A1: A Key Target for Prostate Cancer Therapy. Journal of Medicinal Chemistry .

-

Source: [Link]

-

-

Storbeck, K. H., et al. (2013). Cytochrome b5 modulation of 17α-hydroxylase and 17,20-lyase (CYP17) activities in steroidogenesis. Journal of Endocrinology .

-

Source: [Link]

-

Sources

- 1. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP17A1 - Wikipedia [en.wikipedia.org]

- 4. CYP17A1 cytochrome P450 family 17 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. 17α Hydroxylase/17,20 lyase deficiency: clinical features and genetic insights from a large Turkey cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human P450 CYP17A1: Control of Substrate Preference by Asparagine 202 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pregnenolone and 17-Hydroxypregnenolone, Serum - Mayo Clinic Laboratories | Endocrinology Catalog [endocrinology.testcatalog.org]

- 8. Diagnostic cut-offs of 17-hydroxyprogesterone by LC-MS/MS in children with non-classical congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. joe.bioscientifica.com [joe.bioscientifica.com]

- 15. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. medlineplus.gov [medlineplus.gov]

An In-Depth Technical Guide to 17-Hydroxypregnenolone as a Neurosteroid Precursor in Brain Tissue

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurosteroids, synthesized de novo within the central nervous system (CNS), are critical modulators of neuronal function, plasticity, and survival. Among these, 17α-hydroxypregnenolone (17-OH PREG) occupies a pivotal position as a key intermediate in the biosynthetic pathway leading to the production of dehydroepiandrosterone (DHEA) and subsequent sex steroids. Its synthesis within brain tissue underscores the CNS's capacity for independent steroidogenesis, influencing local neural circuits in a paracrine or autocrine fashion. This guide provides a comprehensive technical overview of 17-OH PREG, detailing its biosynthesis, metabolic fate, and physiological significance in the brain. We will explore the causality behind experimental methodologies for its accurate quantification in neural tissues and discuss its emerging role in neurological health and disease, offering insights for future research and therapeutic development.

Introduction: The Brain as a Steroidogenic Organ

The concept of the brain as a target for peripheral steroid hormones has long been established. However, the discovery that the brain itself can synthesize steroids from cholesterol or other precursors has revolutionized our understanding of neuronal regulation.[1] These locally produced neurosteroids can act rapidly on neuronal membranes, often by modulating neurotransmitter receptors, in addition to exerting classical genomic effects.[2]

17-OH PREG is a C21 steroid that serves as a crucial branch-point in the steroidogenic cascade. Its formation from pregnenolone is a rate-limiting step that commits the precursor to the pathway for DHEA and sex hormone synthesis, away from the production of progesterone and corticosteroids.[3][4] The presence and activity of the necessary enzymatic machinery in specific brain regions, including the hippocampus and cerebral cortex, confirm that 17-OH PREG metabolism is an integral part of brain function.[5][6]

The Biochemical Pathway: Synthesis and Metabolism of 17-Hydroxypregnenolone in the CNS

The synthesis of 17-OH PREG in the brain is a multi-step enzymatic process originating from cholesterol. The principal enzymes and steps are localized within specific subcellular compartments, primarily the mitochondria and endoplasmic reticulum.

2.1. From Cholesterol to Pregnenolone: The Initial Step The universal precursor for all steroid hormones is cholesterol. Within the neuron or glial cell, cholesterol is transported to the inner mitochondrial membrane where the cytochrome P450 side-chain cleavage enzyme (P450scc) , also known as CYP11A1, catalyzes its conversion to pregnenolone.[7][8] This is the rate-determining step for all steroidogenesis.

2.2. The Key Conversion: Pregnenolone to 17-Hydroxypregnenolone Pregnenolone can then move to the endoplasmic reticulum, where the enzyme cytochrome P450c17 (CYP17A1) exerts its dual catalytic functions.[9][10]

-

17α-hydroxylase activity : This function catalyzes the hydroxylation of pregnenolone at the 17α position to form 17-OH PREG.[11][12]

-

17,20-lyase activity : This function subsequently cleaves the side chain of 17-OH PREG to produce the C19 steroid, dehydroepiandrosterone (DHEA).[4][5]

The expression of P450c17 has been confirmed in various brain cells, including neurons and astrocytes, providing direct evidence for the local synthesis of 17-OH PREG and DHEA.[6][13] The relative expression and activity of these enzymes can vary significantly between different brain regions and cell types, suggesting a highly regulated and localized control of neurosteroid production.[5][14]

Physiological Roles and Mechanisms of Action in the CNS

While 17-OH PREG is primarily viewed as a precursor, it and its downstream metabolites, particularly DHEA and its sulfate ester (DHEAS), exert significant influence over neuronal function.

-

Neuronal Plasticity : Neurosteroids are potent modulators of synaptic plasticity, the cellular mechanism underlying learning and memory.[15] Both DHEA and its downstream metabolites, like testosterone and estradiol, have been shown to influence dendritic spine density, synaptogenesis, and long-term potentiation (LTP) in key brain areas like the hippocampus.[16][17]

-

Neurogenesis : The production of new neurons in the adult brain, primarily in the hippocampus, is a critical aspect of brain plasticity and repair.[18] Neurosteroids, including the DHEA-downstream product estradiol, are known to support the survival and integration of newly formed neurons, highlighting a potential role for the 17-OH PREG pathway in maintaining cognitive health.[19][20][21]

-

Neuroprotection : DHEA has demonstrated significant neuroprotective properties in various models of neuronal injury, including excitotoxicity, oxidative stress, and inflammation.[2] By serving as the direct precursor to DHEA within the brain, 17-OH PREG is integral to this endogenous protective system.

-

Receptor Modulation : Neurosteroids can allosterically modulate several key neurotransmitter receptors. For instance, DHEAS is known to be a negative allosteric modulator of GABA-A receptors and a positive allosteric modulator of NMDA receptors, thereby influencing the overall excitatory-inhibitory balance within neural circuits.[7]

Analytical Methodologies for Quantification in Brain Tissue

The accurate measurement of neurosteroids in brain tissue presents a significant analytical challenge due to their low endogenous concentrations and the complexity of the biological matrix.[1][22] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology, offering superior sensitivity and specificity compared to immunoassays.[23][24][25]

4.1. Rationale for Method Selection

-

Specificity : Immunoassays are often hampered by cross-reactivity with structurally similar steroids, leading to overestimation. LC-MS/MS distinguishes between isomers and isobars based on both chromatographic retention time and mass-to-charge ratio of specific fragment ions, ensuring high confidence in identification.

-

Sensitivity : Modern LC-MS/MS systems can achieve detection limits in the low picogram to femtogram range, which is essential for quantifying the trace levels of neurosteroids present in microdissected brain regions.[1][26]

-

Multiplexing : LC-MS/MS allows for the simultaneous measurement of multiple steroids in a single analytical run, providing a comprehensive profile of the steroidogenic pathway.

4.2. Experimental Workflow: A Self-Validating System The robustness of neurosteroid quantification relies on a meticulously controlled workflow, where each step is designed to maximize recovery and minimize analytical variability. The inclusion of stable isotope-labeled internal standards is critical for a self-validating system, as they correct for analyte loss during sample preparation and for matrix effects during ionization.

Sources

- 1. avys.omu.edu.tr [avys.omu.edu.tr]

- 2. Frontiers | Neuroprotective Actions of Neurosteroids [frontiersin.org]

- 3. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehydroepiandrosterone: biosynthesis and metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydroepiandrosterone sulfate - Wikipedia [en.wikipedia.org]

- 8. Androgen Effects on Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Expression of P450c17 in the Human Fetal Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunohistochemical localization and biological activity of the steroidogenic enzyme cytochrome P450 17alpha-hydroxylase/C17, 20-lyase (P450C17) in the frog brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gender and Neurosteroids: Implications for Brain Function, Neuroplasticity and Rehabilitation [mdpi.com]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

- 17. Synaptic remodeling induced by gonadal hormones: neuronal plasticity as a mediator of neuroendocrine and behavioral responses to steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. The Impact of Estradiol on Neurogenesis and Cognitive Functions in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Androgens and Adult Neurogenesis in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gonadal hormone modulation of hippocampal neurogenesis in the adult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 23. Diagnostic cut-offs of 17-hydroxyprogesterone by LC-MS/MS in children with non-classical congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Delta-5 Gatekeeper: 17-Hydroxypregnenolone in Gonadal Steroidogenesis

[1][2]

Executive Summary

17-Hydroxypregnenolone (17-OH-Preg) is not merely a transient intermediate; it is the pivotal "gatekeeper" steroid in human gonadal physiology.[1] Its metabolic fate determines whether the steroidogenic machinery produces glucocorticoids (via the Delta-4 pathway) or sex steroids (via the Delta-5 pathway).[2] This technical guide dissects the molecular mechanisms governing 17-OH-Preg, specifically the dual-functionality of CYP17A1, the allosteric modulation by cytochrome b5, and the analytical rigor required to quantify this steroid in drug development and clinical diagnostics.

Molecular Architecture & Enzymology[1]

The conversion of cholesterol to active sex steroids hinges on the enzyme CYP17A1 (P450c17). Uniquely, this single protein catalyzes two distinct chemical reactions, and 17-OH-Preg is the bridge between them.[1]

The Dual-Functionality of CYP17A1

CYP17A1 possesses two distinct activities that occur sequentially:

-

17α-Hydroxylase Activity: Hydroxylates Pregnenolone (C21) at the C17 position to form 17-OH-Preg .[1][3][4]

-

17,20-Lyase Activity: Cleaves the C17-C20 bond of 17-OH-Preg to form Dehydroepiandrosterone (DHEA) (C19).[1]

The "Lyase Lag" and Cytochrome b5

In the absence of modulators, CYP17A1 is an efficient hydroxylase but a poor lyase. The reaction often arrests at 17-OH-Preg.[1] The critical "switch" that promotes the lyase reaction is Cytochrome b5 (Cyt b5) .[4]

-

Mechanism: Cyt b5 acts as an allosteric effector and/or a second electron donor.[1] It interacts with the CYP17A1-POR (P450 Oxidoreductase) complex, inducing a conformational change that aligns the steroid substrate (17-OH-Preg) for C17-C20 bond scission rather than further hydroxylation.[1]

-

Physiological Consequence:

Kinetic Preference: Delta-5 vs. Delta-4

A common misconception is that human androgen synthesis proceeds linearly through Progesterone (Delta-4 pathway).[1] However, kinetic data confirms that human CYP17A1 has a profound preference for the Delta-5 pathway .[1]

| Parameter | Delta-5 Reaction (17-OH-Preg | Delta-4 Reaction (17-OH-Prog | Implication |

| Substrate | 17-Hydroxypregnenolone | 17-Hydroxyprogesterone | Delta-5 is the preferred substrate.[1] |

| ~1.0 | ~3.5 | Higher affinity for Delta-5 substrate.[1][5] | |

| High Efficiency | Low Efficiency (~10-fold lower) | Human gonads synthesize androgens almost exclusively via 17-OH-Preg. |

Pathway Dynamics & Visualization

The following diagram illustrates the "Gatekeeper" role of 17-OH-Preg, highlighting the Delta-5 dominance and the alternative "Backdoor" pathway relevant in pathological states (e.g., CAH) and fetal development.

Caption: The Delta-5 pathway (center) dominates human androgen synthesis, driven by Cyt b5 activation of CYP17A1 lyase activity.

Analytical Quantification: LC-MS/MS

Quantifying 17-OH-Preg is technically demanding due to its structural similarity to 17-OH-Progesterone (17-OHP).[1] Immunoassays frequently cross-react, leading to false positives in CAH screening.[1] LC-MS/MS is the mandatory gold standard.

Method Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) separates analytes by hydrophobicity (LC) and mass-to-charge ratio (MS).[1]

-

Ionization Source: Electrospray Ionization (ESI) in Positive mode.[1][6]

-

Precursor Selection: 17-OH-Preg (

) has a monoisotopic mass of ~332.5 Da.[1] The protonated molecular ion

Critical Transitions (MRM)

To distinguish 17-OH-Preg from isobaric interferences, monitor the following Multiple Reaction Monitoring (MRM) transitions:

| Analyte | Precursor ( | Product ( | Loss/Fragment | Role |

| 17-OH-Preg | 333.5 | 297.2 | Quantifier | |

| 17-OH-Preg | 333.5 | 315.2 | Qualifier | |

| 17-OHP (Interference) | 331.5 | 97.1 / 109.1 | Distinct fragmentation | Monitor to ensure separation |

Sample Preparation Protocol (Serum/Plasma)

-

Internal Standard: Spike 200 µL serum with deuterated internal standard (

-17-OH-Preg). -

Extraction: Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) .[1] Vortex 5 min, centrifuge, freeze aqueous layer, and decant organic layer.

-

Drying: Evaporate under nitrogen stream at 40°C.

-

Reconstitution: Dissolve residue in 50:50 Methanol:Water.

-

Chromatography: Use a C18 column (e.g., Kinetex 2.6µm).[1] Gradient elution with Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

Experimental Protocols: CYP17A1 Activity Assay

For drug discovery (e.g., screening CYP17A1 inhibitors like Abiraterone analogs), a robust in vitro assay is required.[1]

Microsomal Incubation System

Objective: Measure the conversion rate of Pregnenolone to 17-OH-Preg (Hydroxylase) and 17-OH-Preg to DHEA (Lyase).

Reagents:

-

Enzyme Source: Human testicular microsomes or recombinant CYP17A1/POR/Cyt b5 supersomes.[1]

-

Buffer: 50 mM Potassium Phosphate (pH 7.4), 3 mM

. -

Substrate: 1 µM [3H]-Pregnenolone or [3H]-17-OH-Preg (for isolating lyase step).[1]

-

Cofactor: NADPH regenerating system (Isocitrate dehydrogenase, Isocitrate, NADP+).[1]

Workflow:

-

Pre-incubation: Mix microsomes (20 µg protein) with buffer and substrate. Incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Reaction Phase: Incubate for 10–30 minutes (linear phase).

-

Termination: Add ice-cold Ethyl Acetate/Isooctane (1:1) to quench.[1]

-

Analysis: Extract steroids, separate via Thin Layer Chromatography (TLC) or HPLC, and quantify radiolabeled products.

Validation Criteria:

Clinical & Drug Development Implications[1]

Congenital Adrenal Hyperplasia (CAH)[10]

-

21-Hydroxylase Deficiency (Classic): 17-OH-Progesterone (17-OHP) is the primary marker. 17-OH-Preg is elevated but secondary.[1]

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Deficiency: This is where 17-OH-Preg is diagnostic.[1]

Prostate Cancer & CYP17A1 Inhibitors

Drugs like Abiraterone Acetate target CYP17A1 to halt androgen production in castration-resistant prostate cancer.[1]

-

Mechanism: Irreversible inhibition of CYP17A1.[1]

-

Biomarker Monitoring: Successful therapy results in a crash of DHEA and Testosterone, but an upstream accumulation of Pregnenolone and Progesterone (if 3β-HSD is active).[1] Monitoring 17-OH-Preg levels helps distinguish between hydroxylase vs. lyase specific inhibition in next-gen inhibitors.[1]

References

-

Auchus, R. J. (2004). The backdoor pathway to dihydrotestosterone.[1][7] Trends in Endocrinology & Metabolism. Link

-

Miller, W. L., & Auchus, R. J. (2011). The molecular biology, biochemistry, and physiology of human steroidogenesis and its disorders.[1] Endocrine Reviews. Link

-

Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC-MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC-MS/MS).[1] Journal of Steroid Biochemistry and Molecular Biology. Link

-

Flück, C. E., et al. (2003). P450c17 phosphorylation and the regulation of 17,20-lyase activity.[1] Nature Genetics.[1] Link

-

Storbeck, K. H., et al. (2013). Cytochrome b5 modulates multiple reactions in steroidogenesis. FASEB Journal. Link

Sources

- 1. 17-Hydroxypregnenolone | C21H32O3 | CID 91451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Steroid hormone metabolism - Figure 2 [gfmer.ch]

- 3. labcorp.com [labcorp.com]

- 4. researchgate.net [researchgate.net]

- 5. The 17, 20-lyase activity of cytochrome p450c17 from human fetal testis favors the delta5 steroidogenic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Half-Life and Stability of 17α-Hydroxypregnenolone in Serum

Introduction: The Pivotal Role of 17α-Hydroxypregnenolone in Steroidogenesis and Clinical Diagnostics

17α-hydroxypregnenolone (17-OHP5) is a crucial endogenous steroid hormone and a key metabolic intermediate in the biosynthesis of a wide array of essential hormones, including glucocorticoids, mineralocorticoids, and sex steroids such as androgens and estrogens.[1][2] Produced from pregnenolone via the enzymatic action of 17α-hydroxylase, 17-OHP5 occupies a critical juncture in the steroidogenic pathway.[2] Its measurement in serum is of paramount importance for the diagnosis and management of several endocrine disorders, most notably certain forms of congenital adrenal hyperplasia (CAH).[1]

Elevated or deficient levels of 17-OHP5 can serve as a vital biomarker for specific enzymatic defects in the adrenal glands. For instance, increased levels of 17-OHP5 are characteristic of 3β-hydroxysteroid dehydrogenase deficiency, while low or absent levels are indicative of 17α-hydroxylase deficiency.[1] Given its central role as a diagnostic analyte, ensuring the pre-analytical integrity of serum samples is not merely a procedural formality but a fundamental requirement for accurate and clinically meaningful results. The inherent stability of 17-OHP5 and its pharmacokinetic profile, particularly its serum half-life, are critical parameters that researchers, clinicians, and drug development professionals must comprehend to ensure the reliability of their findings.

This technical guide provides a comprehensive overview of the metabolic context, pharmacokinetics, and, most importantly, the stability of 17α-hydroxypregnenolone in serum. It is designed to equip researchers and scientists with the necessary knowledge to make informed decisions regarding sample handling, storage, and analytical methodology, thereby upholding the principles of scientific integrity and producing trustworthy data.

Metabolic Pathways and Physicochemical Context

The Steroidogenesis Cascade: The Position of 17α-Hydroxypregnenolone

17-OHP5 is a central node in the complex web of steroid hormone synthesis. It is a derivative of cholesterol and the direct precursor to both 17α-hydroxyprogesterone (via the action of 3β-hydroxysteroid dehydrogenase) and dehydroepiandrosterone (DHEA) (through the 17,20-lyase enzyme).[1] This positions 17-OHP5 at a crossroads between the production of glucocorticoids (like cortisol) and sex steroids. Understanding this pathway is essential for interpreting serum levels of 17-OHP5, as a buildup of this analyte often points to a downstream enzymatic blockage.

The following diagram illustrates the central position of 17α-hydroxypregnenolone within the simplified steroidogenesis pathway.

Caption: Simplified Steroidogenesis Pathway Highlighting 17α-Hydroxypregnenolone.

Pharmacokinetics: Metabolic Clearance Rate and Inferred Half-Life

A direct, empirically determined biological half-life for endogenous 17α-hydroxypregnenolone in serum is not well-documented in readily available literature. This is likely due to its nature as a transient intermediate that is rapidly converted to downstream steroids. However, we can infer its pharmacokinetic behavior from its metabolic clearance rate (MCR).

A study by Strott et al. in 1969 established the MCR of 17-OHP5 to be approximately 2000 liters per 24 hours.[3][4] The MCR is a measure of the volume of plasma cleared of a substance per unit of time. A high MCR, such as that for 17-OHP5, indicates that the body eliminates the compound very efficiently. This rapid clearance is a direct consequence of its swift conversion into 17α-hydroxyprogesterone and DHEA.

Causality : A high metabolic clearance rate is inversely related to the half-life of a compound. Therefore, the MCR of ~2000 L/day strongly suggests that 17α-hydroxypregnenolone has a very short biological half-life , likely on the order of minutes, similar to its successor, 17α-hydroxyprogesterone. This rapid turnover is a critical consideration, as it implies that measured serum levels reflect a snapshot of recent adrenal and gonadal synthetic activity.

Pre-analytical Stability of 17α-Hydroxypregnenolone in Serum

The accuracy of 17-OHP5 quantification is critically dependent on proper sample handling and storage. Degradation of the analyte between collection and analysis can lead to erroneously low results, potentially confounding clinical diagnoses and research outcomes.

Impact of Temperature on Stability

The stability of 17-OHP5 in serum is highly dependent on the storage temperature. Based on data from clinical laboratory services, the following stability profiles have been established:

| Storage Condition | Temperature | Maximum Stability | Data Source |

| Room Temperature | 15-25°C | 24 hours | Quest Diagnostics[5] |

| Refrigerated | 2-8°C | 5 days | Quest Diagnostics[5] |

| Frozen | ≤ -20°C | 28 days | Quest Diagnostics[5] |

The Effect of Freeze-Thaw Cycles

Repeated freeze-thaw cycles can be detrimental to the stability of many analytes due to protein denaturation and other physicochemical stresses. While specific data on the freeze-thaw stability of 17α-hydroxypregnenolone is limited, studies on the structurally similar and metabolically related steroid, 17α-hydroxyprogesterone , have shown it to be robust.

One study found that serum 17α-hydroxyprogesterone was stable for up to four cycles of freezing at -80°C and thawing.[6] Given the chemical similarity between 17-OHP5 and 17α-hydroxyprogesterone, it is reasonable to infer a similar stability profile for 17-OHP5. However, this is an extrapolation, and as a self-validating principle, it is always best to minimize the number of freeze-thaw cycles.

Trustworthiness : To ensure the highest data integrity, it is strongly recommended to aliquot serum samples into smaller volumes after the initial centrifugation and before the first freeze. This practice allows for individual aliquots to be thawed for analysis without subjecting the entire sample to repeated temperature fluctuations.

Recommended Protocol for Serum Sample Handling and Storage

-

Collection : Collect whole blood in a serum separator tube (SST) or a red-top tube (no gel).

-

Clotting : Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifugation : Centrifuge the sample at 1000-1300 x g for 15 minutes at room temperature to separate the serum from the cellular components.

-

Aliquoting : Immediately following centrifugation, carefully aspirate the serum and transfer it into one or more cryo-safe plastic vials. Aliquoting into multiple vials is highly recommended to avoid freeze-thaw cycles.

-

Short-Term Storage : If analysis is to be performed within 24 hours, the serum can be stored at room temperature (15-25°C). For analysis within 5 days, store at 2-8°C.[5]

-

Long-Term Storage : For storage longer than 5 days, freeze the serum aliquots at -20°C or, preferably, at -80°C.[5]

Gold-Standard Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While immunoassays for 17-OHP5 exist, they can be susceptible to cross-reactivity with other structurally related steroids, leading to inaccurate results. The gold-standard methodology for the quantification of 17α-hydroxypregnenolone in serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] This technique offers superior specificity and sensitivity by separating the analyte from interfering compounds chromatographically before detecting it based on its unique mass-to-charge ratio.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the analysis of 17-OHP5 in serum by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General LC-MS/MS Workflow for 17α-Hydroxypregnenolone Quantification.

Detailed Protocol for Serum Sample Preparation and LC-MS/MS Analysis

The following is a representative protocol synthesized from common practices in the field. It should be validated in-house for specific instrumentation and laboratory conditions.

1. Preparation of Standards and Internal Standard

- Prepare a stock solution of certified 17α-hydroxypregnenolone standard in methanol.

- Prepare a stock solution of a stable isotope-labeled internal standard (e.g., d4-17α-hydroxypregnenolone) in methanol. The use of an internal standard is critical to correct for variations in sample extraction and instrument response.

- Create a series of calibration standards by spiking steroid-free serum with known concentrations of the 17-OHP5 standard.

2. Sample Extraction

- To 200 µL of serum sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution. Vortex briefly.

- Protein Precipitation : Add 600 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

- Solid-Phase Extraction (SPE) (Recommended for cleaner samples) :

- Condition an SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge) according to the manufacturer's instructions.

- Load the supernatant from the previous step onto the cartridge.

- Wash the cartridge with a weak solvent (e.g., 20% methanol in water) to remove polar interferences.

- Elute the 17-OHP5 and internal standard with a stronger solvent (e.g., methanol or ethyl acetate).

3. Evaporation and Reconstitution

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

- Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.

4. LC-MS/MS Analysis

- Liquid Chromatography (LC) :

- Column : Use a reverse-phase column (e.g., C18 or similar) suitable for steroid separation.

- Mobile Phase : A gradient of water (with a modifier like 0.1% formic acid) and an organic solvent like methanol or acetonitrile is typically used.

- Flow Rate : A typical flow rate is 0.3-0.5 mL/min.

- Injection Volume : Inject 10-20 µL of the reconstituted sample.

- Tandem Mass Spectrometry (MS/MS) :

- Ionization : Use electrospray ionization (ESI) in positive ion mode.

- Detection Mode : Operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for 17-OHP5 and its internal standard and monitoring for specific product ions after fragmentation.

- Example Transition for 17-OHP5: m/z 317.2 -> 299.2

- Example Transition for a d4-17-OHP5 IS: m/z 321.2 -> 303.2

- Quantification : Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of 17-OHP5 in the unknown samples from this curve.

Conclusion and Best Practices

The accurate measurement of 17α-hydroxypregnenolone is indispensable for both clinical diagnostics and endocrine research. While its biological half-life is inferred to be very short due to a high metabolic clearance rate, its pre-analytical stability is well-defined and manageable with proper laboratory discipline. Adherence to the best practices outlined in this guide is essential for generating reliable and reproducible data.

Key Takeaways:

-

Rapid Turnover : Be aware that serum 17-OHP5 levels reflect very recent metabolic activity due to its short half-life.

-

Temperature is Critical : Process and freeze samples promptly. For storage beyond a few days, freezing at -20°C is adequate, but -80°C is preferable for long-term stability.

-

Avoid Freeze-Thaw Cycles : Aliquot samples upon initial processing to preserve their integrity for future analyses.

-

LC-MS/MS is the Gold Standard : For research and clinical applications requiring high specificity and accuracy, LC-MS/MS is the methodology of choice.

By integrating these principles into experimental design and laboratory workflows, researchers and drug development professionals can ensure the scientific and clinical validity of their 17α-hydroxypregnenolone measurements.

References

- Vertex AI Search. (2024). Search results on 17α-Hydroxyprogesterone.

- Ulta Lab Tests. (n.d.). 17-Hydroxypregnenolone Test.

- PureLab. (n.d.). 17-Hydroxy-Pregnenolone – serum.

- Stárka, L., Hill, M., & Hampl, R. (2000). Determination of 17alpha-hydroxypregnenolone sulfate and its application in diagnostics.

- Stárka, L., Hill, M., & Hampl, R. (2000). Determination of 17α-hydroxypregnenolone sulfate and its application in diagnostics.

- Lara, L. A. S., et al. (2018). Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women. Gynecological Endocrinology, 34(11), 958-962.

- Higashi, T., et al. (2008). Simultaneous determination of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone in dried blood spots from low birth weight infants using LC-MS/MS.

- Aysun, S., et al. (2022). First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency. Frontiers in Endocrinology, 13, 843053.

- MedLabs. (n.d.). 17-Hydroxy Pregnenolone Serum Test.

- Strott, C. A., Bermudez, J. A., & Lipsett, M. B. (1969). Blood levels and production rate of 17-hydroxypregnenolone in man.

- Mayo Clinic Laboratories. (n.d.). 17-Hydroxypregnenolone, Serum.

- Lab Results Explained. (n.d.). 17-Hydroxypregnenolone, MS (female).

- MLabs. (n.d.). 17-Hydroxypregnenolone.

- Strott, C. A., Bermudez, J. A., & Lipsett, M. B. (1969). Blood levels and production rate of 17-hydroxypregnenolone in man.

- Wikipedia contributors. (2023, December 2). 17α-Hydroxypregnenolone. In Wikipedia, The Free Encyclopedia.

- Taylor & Francis Online. (n.d.). 17α-Hydroxypregnenolone – Knowledge and References.

- Kley, H. K., Schlaghecke, R., & Krüskemper, H. L. (1985). [Stability of steroids in plasma over a 10-year period]. Journal of Clinical Chemistry and Clinical Biochemistry, 23(12), 875-878.

- de Vries, M. C., et al. (2022). Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing.

- Taylor & Francis Online. (n.d.). 17α-Hydroxypregnenolone – Knowledge and References.

- Kley, H. K., Schlaghecke, R., & Krüskemper, H. L. (1985). [Stability of steroids in plasma over a 10-year period]. Journal of Clinical Chemistry and Clinical Biochemistry, 23(12), 875-878.

- Quest Diagnostics. (n.d.). 17 Hydroxypregnenolone, 1h.

- Caridi, G., et al. (2014). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica, 24(3), 345-351.

- Lee, J. E., et al. (2015). Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. Osong Public Health and Research Perspectives, 6(6), 357-362.

- MedChemExpress. (n.d.). 17a-Hydroxypregnenolone (17-OHP5).

Sources

- 1. 17α-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Blood levels and production rate of 17-hydroxypregnenolone in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blood levels and production rate of 17-hydroxypregnenolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 6. Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 17-Hydroxypregnenolone | MLabs [mlabs.umich.edu]

Transcriptional Regulation of 17α-Hydroxylase/17,20-Lyase (CYP17A1) in Steroidogenic Cells: An In-depth Technical Guide

Abstract

The precise control of steroid hormone biosynthesis is fundamental to numerous physiological processes, and its dysregulation is implicated in a range of endocrine disorders. At the heart of this intricate network lies the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical gatekeeper that directs steroid precursors towards the production of glucocorticoids and sex steroids.[1][2][3] The expression of the CYP17A1 gene is under tight transcriptional control, orchestrated by a complex interplay of transcription factors, signaling pathways, and hormonal cues. This technical guide provides a comprehensive exploration of the transcriptional regulation of CYP17A1 in steroidogenic cells. It is designed for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this pivotal enzyme. We will delve into the key molecular players, dissect the signaling cascades that govern their activity, and present field-proven methodologies for investigating these regulatory networks.

Introduction: The Central Role of CYP17A1 in Steroidogenesis